molecular formula C7H3ClN2OS B8578007 4-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde

4-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde

Cat. No. B8578007
M. Wt: 198.63 g/mol
InChI Key: HLWWRYUSEGPAGM-UHFFFAOYSA-N
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Patent
US08999973B2

Procedure details

NaH2PO4.2H2O (170 mg, 1.07 mmol) was dissolved in water (0.6 mL) and 4-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde (100 mg, 0.47 mmol) dissolved in DMSO (4.8 mL) was added thereto at 10° C. The reaction mixture was cooled to 0° C. and NaClO2 (170 mg, 1.88 mmol) dissolved in water (0.6 mL) was added thereto at 0° C. The reaction mixture was heated to room temperature, stirred for 2 hours, and water (10 mL) was added thereto. The reaction mixture was stirred for 2 hours and then filtered. The filtrate was concentrated to obtain the title compound as a white solid.
[Compound]
Name
NaH2PO4.2H2O
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
4.8 mL
Type
solvent
Reaction Step Two
Quantity
170 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[S:10][CH:9]=[C:8]([CH:11]=[O:12])[C:4]=2[N:5]=[CH:6][N:7]=1.[O-:13]Cl=O.[Na+]>O.CS(C)=O>[Cl:1][C:2]1[C:3]2[S:10][CH:9]=[C:8]([C:11]([OH:13])=[O:12])[C:4]=2[N:5]=[CH:6][N:7]=1 |f:1.2|

Inputs

Step One
Name
NaH2PO4.2H2O
Quantity
170 mg
Type
reactant
Smiles
Name
Quantity
0.6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C(=CS2)C=O
Name
Quantity
4.8 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
170 mg
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Name
Quantity
0.6 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
at 10° C
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to room temperature
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)C(=CS2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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